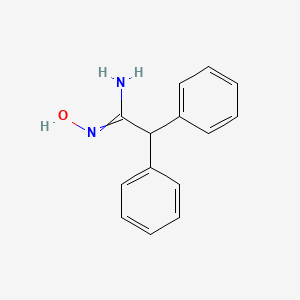

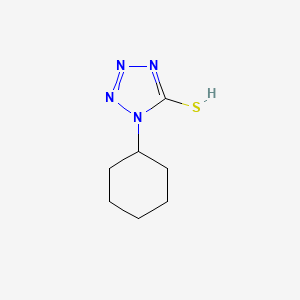

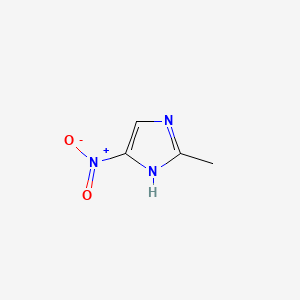

N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid” is sulfuric acid. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is a colorless, odorless, and viscous liquid that is soluble in water at all concentrations. Sulfuric acid is one of the most important industrial chemicals and is used in a wide range of applications, including in the manufacture of fertilizers, in petroleum refining, in wastewater processing, and in chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sulfuric acid is commonly produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid. The reaction conditions typically involve the use of a vanadium oxide (V₂O₅) catalyst at high temperatures (around 450°C) and pressures.

The overall reaction can be summarized as follows:

- S + O₂ → SO₂

- 2 SO₂ + O₂ → 2 SO₃ (catalyzed by V₂O₅)

- SO₃ + H₂O → H₂SO₄

Industrial Production Methods

In industrial settings, sulfuric acid is produced in large quantities using the contact process. The process involves several stages, including the burning of sulfur or pyrite to produce sulfur dioxide, the catalytic oxidation of sulfur dioxide to sulfur trioxide, and the absorption of sulfur trioxide in water to produce sulfuric acid. The process is highly efficient and can produce sulfuric acid with a concentration of up to 98%.

Analyse Des Réactions Chimiques

Types of Reactions

Sulfuric acid undergoes a variety of chemical reactions, including:

Oxidation: Sulfuric acid can act as an oxidizing agent, particularly at high concentrations.

Reduction: Sulfuric acid can be reduced to sulfur dioxide (SO₂) or hydrogen sulfide (H₂S) under certain conditions.

Substitution: Sulfuric acid can participate in substitution reactions, such as the sulfonation of organic compounds.

Common Reagents and Conditions

Oxidation: Concentrated sulfuric acid can oxidize metals such as copper and zinc, producing sulfur dioxide and metal sulfates.

Reduction: Sulfuric acid can be reduced by reducing agents such as hydrogen gas or metals like zinc.

Substitution: Sulfuric acid is commonly used in the sulfonation of aromatic compounds, where it acts as a sulfonating agent.

Major Products Formed

Oxidation: Metal sulfates and sulfur dioxide.

Reduction: Sulfur dioxide and hydrogen sulfide.

Substitution: Sulfonated organic compounds.

Applications De Recherche Scientifique

Sulfuric acid has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst and dehydrating agent in various chemical reactions.

Biology: Used in the preparation of biological samples for analysis.

Medicine: Used in the synthesis of pharmaceuticals and in the production of medical-grade chemicals.

Industry: Used in the manufacture of fertilizers, explosives, dyes, and detergents.

Mécanisme D'action

Sulfuric acid exerts its effects primarily through its strong acidic and dehydrating properties. It can protonate and dehydrate a wide range of compounds, leading to various chemical transformations. The molecular targets of sulfuric acid include organic and inorganic compounds that can undergo protonation or dehydration.

Comparaison Avec Des Composés Similaires

Sulfuric acid can be compared with other strong acids such as hydrochloric acid (HCl) and nitric acid (HNO₃). While all three acids are strong and highly corrosive, sulfuric acid is unique in its ability to act as both an oxidizing agent and a dehydrating agent. Additionally, sulfuric acid has a higher boiling point and is less volatile than hydrochloric acid and nitric acid.

List of Similar Compounds

- Hydrochloric acid (HCl)

- Nitric acid (HNO₃)

- Phosphoric acid (H₃PO₄)

Propriétés

IUPAC Name |

N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIFSZUVDCQREY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(NN2C=NN=C2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=C(NN2C=NN=C2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B7763777.png)

![2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR](/img/structure/B7763784.png)

![N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine;hydrochloride](/img/structure/B7763804.png)

![N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B7763863.png)